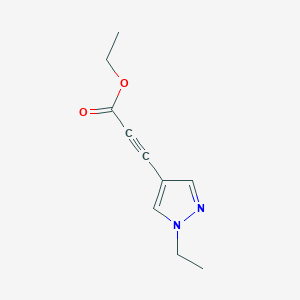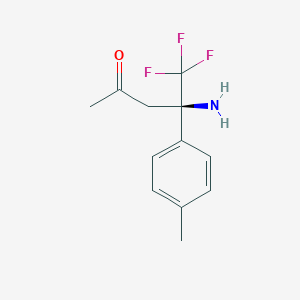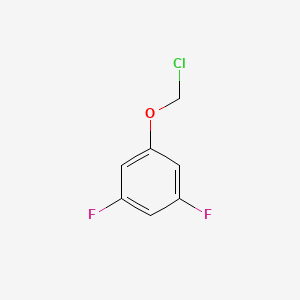
1-(Chloromethoxy)-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethoxy)-3,5-difluorobenzene is an organic compound characterized by the presence of a chloromethoxy group and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Chloromethoxy)-3,5-difluorobenzene typically involves the chloromethylation of 3,5-difluorophenol. One common method includes the reaction of 3,5-difluorophenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(Chloromethoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(Chloromethoxy)-3,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Chloromethoxy)-3,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, altering their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
1-(Chloromethoxy)-3,5-difluorobenzene can be compared with other similar compounds such as 1-(Chloromethoxy)-4-fluorobenzene and 1-(Chloromethoxy)-2,4-difluorobenzene. These compounds share similar structural features but differ in the number and position of fluorine atoms. The presence of multiple fluorine atoms in this compound makes it more reactive and stable compared to its analogs.
Propriétés
Formule moléculaire |
C7H5ClF2O |
|---|---|
Poids moléculaire |
178.56 g/mol |
Nom IUPAC |
1-(chloromethoxy)-3,5-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-2-5(9)1-6(10)3-7/h1-3H,4H2 |
Clé InChI |
NGGDFGPJQLIJFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


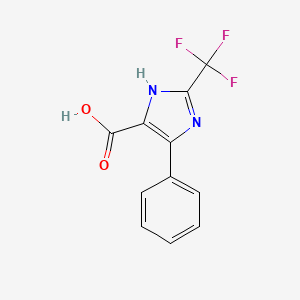

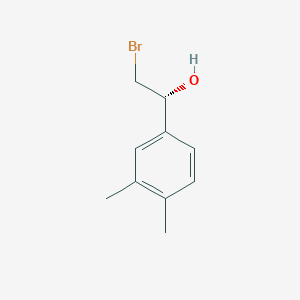
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)
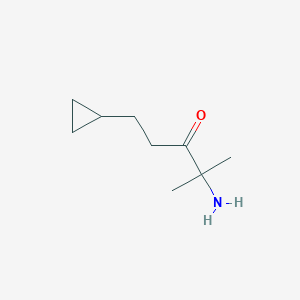
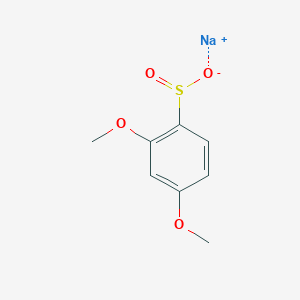
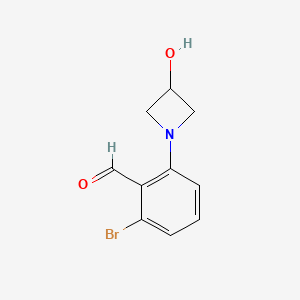
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyridine-3-carbaldehyde](/img/structure/B13169482.png)




